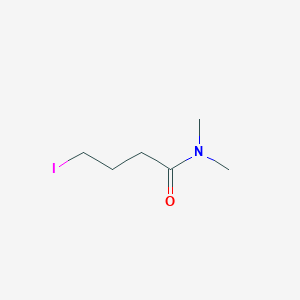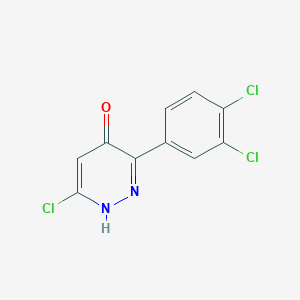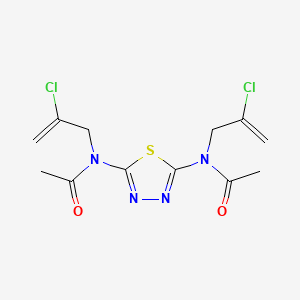
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with hydrazine or its derivatives.
Introduction of the Acetamide Groups: The acetamide groups can be introduced by reacting the thiadiazole intermediate with chloroacetyl chloride or similar reagents.
Allylation: The final step involves the allylation of the acetamide groups using 2-chloroallyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the acetamide moieties.
Substitution: The chloroallyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in the replacement of the chloroallyl groups with other functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further research.
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.
作用机制
The mechanism of action of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” would depend on its specific interactions with molecular targets. Generally, thiadiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chloroallyl groups may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole-2,5-diyl)bis(N-alkylacetamide): Similar structure but with different alkyl groups.
1,3,4-Thiadiazole-2,5-diyl)bis(N-arylacetamide): Similar structure but with aryl groups instead of chloroallyl groups.
Uniqueness
The presence of the chloroallyl groups in “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” makes it unique compared to other thiadiazole derivatives. These groups can participate in specific chemical reactions, providing additional functionalization options.
属性
CAS 编号 |
61784-95-0 |
|---|---|
分子式 |
C12H14Cl2N4O2S |
分子量 |
349.2 g/mol |
IUPAC 名称 |
N-[5-[acetyl(2-chloroprop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-(2-chloroprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H14Cl2N4O2S/c1-7(13)5-17(9(3)19)11-15-16-12(21-11)18(10(4)20)6-8(2)14/h1-2,5-6H2,3-4H3 |
InChI 键 |
UXIFYNQNLCYZCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC(=C)Cl)C1=NN=C(S1)N(CC(=C)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
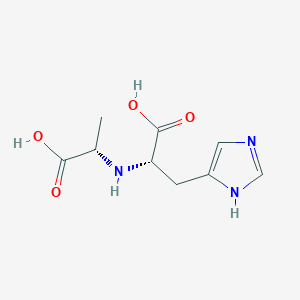
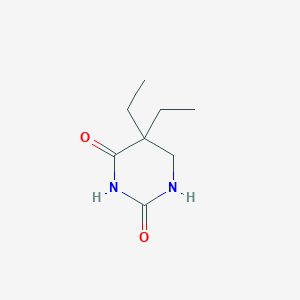

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
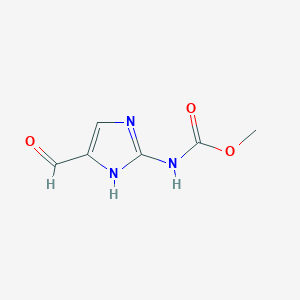

![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)

